molecular formula C24H20O5 B13139732 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione CAS No. 94517-60-9

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione

Cat. No.: B13139732
CAS No.: 94517-60-9
M. Wt: 388.4 g/mol
InChI Key: CZFZTOJTIAYHFD-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes both anthracene and butoxyphenyl groups

Preparation Methods

The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the reaction of 1,5-dihydroxyanthraquinone with 4-butoxyphenylboronic acid under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Chemical Reactions Analysis

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It may be used in studies related to its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas where its unique chemical structure could offer advantages.

    Industry: It could be used in the development of new materials, such as dyes or organic semiconductors, due to its conjugated system and potential electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the nature of its interactions.

Comparison with Similar Compounds

Similar compounds to 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione include other anthracene derivatives and butoxyphenyl compounds. For example:

The uniqueness of this compound lies in its combination of anthracene and butoxyphenyl groups, which may confer unique electronic and chemical properties not found in other similar compounds.

Properties

CAS No.

94517-60-9

Molecular Formula

C24H20O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C24H20O5/c1-2-3-13-29-15-9-7-14(8-10-15)16-11-12-18-21(22(16)26)24(28)17-5-4-6-19(25)20(17)23(18)27/h4-12,25-26H,2-3,13H2,1H3

InChI Key

CZFZTOJTIAYHFD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O

Origin of Product

United States

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